molecular formula C14H12ClN3O3S3 B14973650 5-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

5-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B14973650
M. Wt: 401.9 g/mol
InChI Key: KATYIOOSNOYGAD-UHFFFAOYSA-N
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Description

5-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a benzothiazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzothiazole intermediate with dimethylsulfamoyl chloride under basic conditions.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the sulfamoyl-benzothiazole intermediate with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
  • 5-chloro-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide

Uniqueness

The presence of the dimethylsulfamoyl group in 5-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from its analogs with different sulfamoyl substituents.

Properties

Molecular Formula

C14H12ClN3O3S3

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C14H12ClN3O3S3/c1-18(2)24(20,21)8-3-4-9-11(7-8)23-14(16-9)17-13(19)10-5-6-12(15)22-10/h3-7H,1-2H3,(H,16,17,19)

InChI Key

KATYIOOSNOYGAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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